molecular formula C11H9NO2 B8793382 (4-Methyloxazol-5-yl)(phenyl)methanone CAS No. 162818-61-3

(4-Methyloxazol-5-yl)(phenyl)methanone

Cat. No.: B8793382
CAS No.: 162818-61-3
M. Wt: 187.19 g/mol
InChI Key: HGZNPEFPDWSVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyloxazol-5-yl)(phenyl)methanone is a benzophenone derivative featuring a 4-methyl-substituted oxazole ring conjugated to a phenyl group via a ketone bridge.

Properties

CAS No.

162818-61-3

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

(4-methyl-1,3-oxazol-5-yl)-phenylmethanone

InChI

InChI=1S/C11H9NO2/c1-8-11(14-7-12-8)10(13)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

HGZNPEFPDWSVEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of structurally related methanone derivatives, focusing on heterocyclic cores, substituents, and pharmacological relevance.

Table 1: Structural and Functional Comparison
Compound Name Heterocycle Substituents Pharmacological Relevance Key Reference
(4-Methyloxazol-5-yl)(phenyl)methanone Oxazole 4-Methyl, phenyl Unknown (limited data) N/A
(2-Phenylthiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone Thiazole 3,4,5-Trimethoxyphenyl CYP3A4 inhibition
4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone Thiazole 4-Amino, 4-methoxyanilino, 4-methoxyphenyl Glycogen synthase kinase-3 beta inhibition
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone Pyrazole 5-Amino, 4-methoxyphenyl Unknown (structural analog)
(4-Methoxyphenyl)(phenyl)methanone None 4-Methoxyphenyl, phenyl Simple benzophenone derivative

Physicochemical Properties

  • Lipophilicity: The 4-methyl group on the oxazole ring likely enhances lipophilicity compared to polar substituents (e.g., amino or methoxy groups in and ).
  • Electronic Effects : The oxazole’s oxygen atom increases electron-withdrawing character relative to thiazole (sulfur-containing, less electronegative) or pyrazole (nitrogen-rich) rings, affecting binding interactions .

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